molecular formula C₁₁H₉D₄NO₆ B1158505 Nicotinic Acid-d4 Riboside

Nicotinic Acid-d4 Riboside

Cat. No.: B1158505
M. Wt: 259.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Isotopic Labeling Rationale

This compound possesses the molecular formula C11H13NO6 with a molecular weight of 259.25 grams per mole. The compound features a distinctive structure consisting of a nicotinic acid moiety connected to a ribose sugar through an N-glycosidic bond, with four deuterium atoms strategically incorporated at specific positions within the pyridine ring. The International Union of Pure and Applied Chemistry designation for this compound is 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate.

The incorporation of deuterium atoms serves multiple analytical purposes in biochemical research. Deuterium, being an isotope of hydrogen with approximately twice the mass, creates distinctive mass spectrometric signatures that allow for precise tracking of the compound through metabolic pathways. This isotopic substitution does not significantly alter the biological properties of the parent compound, ensuring that metabolic studies accurately reflect natural physiological processes. The strategic placement of deuterium atoms at positions 2, 4, 5, and 6 of the pyridine ring creates a stable labeling pattern that persists throughout most metabolic transformations.

The compound exists as an inner salt, where the carboxyl group bears a negative charge while the pyridinium nitrogen carries a positive charge, creating a zwitterionic structure that influences its solubility and cellular uptake characteristics. This structural arrangement mirrors that of the natural nicotinic acid riboside, preserving the biological relevance while enhancing analytical capabilities.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C11H13NO6
Molecular Weight 259.25 g/mol
Deuterium Positions 2, 4, 5, 6 (pyridine ring)
PubChem CID 71751026
Structure Type Zwitterionic inner salt
Storage Temperature -20°C

Historical Context in Nicotinamide Adenine Dinucleotide Precursor Research

The development of this compound as a research tool emerged from decades of investigation into nicotinamide adenine dinucleotide metabolism and its precursors. The historical foundation for understanding nicotinic acid as a precursor to nicotinamide adenine dinucleotide was established through the pioneering work of Jack Preiss and Philip Handler in 1958, who discovered the pathway through which nicotinic acid is converted into nicotinamide adenine dinucleotide. This pathway, now known as the Preiss-Handler pathway, represents one of the fundamental routes for nicotinamide adenine dinucleotide biosynthesis in mammalian cells.

The recognition of nicotinamide riboside and nicotinic acid riboside as nicotinamide adenine dinucleotide precursors represents a more recent development in the field. Charles Brenner and colleagues made the crucial discovery in 2004 of the pathway through which nicotinamide riboside is converted into nicotinamide adenine dinucleotide. This work revealed that nicotinamide riboside could serve as an effective precursor, bypassing some of the rate-limiting steps in traditional nicotinamide adenine dinucleotide synthesis pathways.

Research has established that nicotinamide and nicotinic acid, as well as nicotinamide riboside and nicotinic acid riboside, are the major precursors for nicotinamide adenine dinucleotide biosynthesis in humans. The ribosides nicotinamide riboside and nicotinic acid riboside can be generated in human cells through the action of cytosolic 5′-nucleotidases, specifically CN-II and CN-III, which dephosphorylate the corresponding mononucleotides. This discovery demonstrated that these compounds are not merely exogenous supplements but represent authentic intracellular intermediates in nicotinamide adenine dinucleotide metabolism.

Studies have shown that human cells can produce and release sufficient amounts of nicotinic acid riboside and nicotinamide riboside under normal culture conditions. This cellular production and release suggest that these compounds play important roles not only in intracellular nicotinamide adenine dinucleotide metabolism but also in supporting the nicotinamide adenine dinucleotide pools of neighboring cells, creating a metabolic network that extends beyond individual cellular boundaries.

Table 2: Historical Milestones in Nicotinamide Adenine Dinucleotide Precursor Research

Year Discovery Researchers Significance
1944 Nicotinamide riboside as bacterial growth factor Multiple First identification as necessary growth factor
1958 Preiss-Handler pathway Jack Preiss & Philip Handler Pathway for nicotinic acid to nicotinamide adenine dinucleotide conversion
2004 Nicotinamide riboside pathway in eukaryotes Charles Brenner et al. Discovery of nicotinamide riboside to nicotinamide adenine dinucleotide pathway
2015 Human cellular production of ribosides Multiple research groups Demonstration of endogenous riboside production

Role in Deuterated Tracer Methodologies

Deuterated tracers have emerged as powerful tools for investigating metabolic pathways, with this compound representing a sophisticated application of this technology. The use of deuterium as a tracer offers several advantages over other isotopic labels, including its relatively low cost, safety profile, and minimal perturbation of biological systems. Deuterium oxide has been established as the lowest-priced isotope for running stable isotope analytics, with other isotopes such as nitrogen-15, carbon-13, oxygen-18, and sulfur-33 being much more expensive and not available in large quantities.

The application of deuterium tracers in metabolic research extends beyond simple tracking of compound distribution. Researchers have developed sophisticated methodologies for observing the transfer of labeled hydride anions, which accompanies electron transfer in biological systems. This approach provides insights into the directionality of metabolic pathways and the relative contributions of different biosynthetic routes to cellular nicotinamide adenine dinucleotide pools.

Deuterated water and deuterated metabolites serve as substrate-agnostic tracers that can provide information about reaction reversibility and thermodynamics in central carbon metabolism. The methodology relies on the generation of distinctive metabolite labeling patterns that result from reversible reactions within metabolic pathways. When applied to nicotinamide adenine dinucleotide metabolism, these techniques can reveal the relative importance of different precursor pathways under various physiological conditions.

The incorporation of deuterium into this compound enables researchers to track the compound through complex metabolic networks while distinguishing it from endogenously produced nicotinic acid riboside. This capability is particularly valuable in studies examining the competition between different nicotinamide adenine dinucleotide precursors and the regulation of cellular nicotinamide adenine dinucleotide pools.

Recent investigations have demonstrated that orally administered nicotinamide riboside increases nicotinamide adenine dinucleotide levels via multiple pathways, with different phases of metabolism involving distinct enzymatic routes. In the early phase, nicotinamide riboside is directly absorbed and contributes to nicotinamide adenine dinucleotide generation through the nicotinamide riboside salvage pathway, while in the late phase, nicotinamide riboside undergoes hydrolysis to nicotinamide and subsequent conversion to nicotinic acid by gut microbiota. The availability of deuterated analogs like this compound enables researchers to dissect these complex metabolic interactions with unprecedented precision.

Table 3: Applications of Deuterated Tracers in Metabolic Research

Application Methodology Information Obtained Reference
Pathway tracking Mass spectrometry analysis Compound distribution and metabolism
Thermodynamic analysis Forward/backward flux measurement Reaction directionality and energetics
Compartment-specific metabolism Subcellular fractionation Organelle-specific metabolic activity
Bioavailability studies Time-course analysis Absorption and distribution kinetics
Enzyme specificity In vitro assays Substrate preferences and kinetics

The sophisticated analytical capabilities provided by this compound have enabled researchers to develop reporter systems for indirectly quantifying nicotinamide adenine dinucleotide phosphate enrichment in specific subcellular compartments. These tools allow for quantitation of reducing equivalent turnover rates, assessment of pathway directionality in multiple cellular compartments, and estimation of pathway contributions to nicotinamide adenine dinucleotide phosphate pools.

Properties

Molecular Formula

C₁₁H₉D₄NO₆

Molecular Weight

259.25

Synonyms

3-Carboxy-1-β-D-ribofuranosylpyridinium-d4 Inner Salt;  3-Carboxy-1-β-D-ribofuranosylpyridinium-d4 Hydroxide Inner Salt;  Nicotinic Acid-d4 Ribonucleoside;  Nicotinic-d4 Riboside; 

Origin of Product

United States

Scientific Research Applications

Enhancement of NAD+ Levels

Nicotinic Acid-d4 Riboside is primarily studied for its ability to increase NAD+ levels in cells. NAD+ is essential for numerous biological processes, including energy production, DNA repair, and cell signaling. Studies have demonstrated that supplementation with nicotinamide riboside can significantly elevate NAD+ levels in various tissues, including skeletal muscle and liver .

Metabolic Disorders

Research indicates that this compound may have therapeutic potential for metabolic disorders such as obesity, diabetes, and metabolic syndrome. By increasing NAD+ levels, it enhances mitochondrial function and improves insulin sensitivity. Animal studies have shown that nicotinamide riboside supplementation can lead to weight loss and improved glucose tolerance .

Neurodegenerative Diseases

This compound has been investigated for its neuroprotective properties. Elevated NAD+ levels are associated with improved neuronal function and resilience against neurodegeneration. Studies suggest that it may help mitigate the effects of age-related cognitive decline and conditions such as Alzheimer's disease by supporting neuronal health and reducing oxidative stress .

Cardiovascular Health

Clinical trials have explored the effects of nicotinamide riboside on cardiovascular health. Evidence suggests that it can lower blood pressure and improve arterial stiffness in older adults, potentially reducing the risk of cardiovascular diseases . The mechanism involves enhanced endothelial function and improved vascular health through increased NAD+ availability.

Safety and Bioavailability

This compound has been shown to be safe for human consumption in clinical settings. Long-term studies indicate that doses up to 2000 mg per day do not result in serious adverse effects . The compound is well-tolerated, with mild side effects reported infrequently.

In terms of bioavailability, research indicates that this compound is effectively absorbed and utilized by the body. Its pharmacokinetic profile shows that significant increases in NAD+ levels can be achieved following oral administration .

Case Study 1: Cardiovascular Effects

A randomized controlled trial involving middle-aged participants demonstrated that supplementation with nicotinamide riboside significantly reduced systolic blood pressure over a six-week period. Participants taking 1000 mg daily showed an average decrease of 6 mmHg compared to placebo .

Case Study 2: Metabolic Improvement

In a study examining the effects on glucose metabolism, subjects supplemented with nicotinamide riboside exhibited improved insulin sensitivity and lower fasting glucose levels after eight weeks compared to those receiving a placebo .

Comparison with Similar Compounds

Nicotinic Acid Riboside (NAR)

  • Metabolic Pathways: NAR is converted to nicotinic acid mononucleotide (NAMN) via nicotinamide riboside kinases (NRKs) or hydrolyzed to nicotinic acid by nucleotidases like Urh1 in yeast and purine nucleoside phosphorylase (PNP) in mammals . NAMN then enters the Preiss-Handler pathway to form NAD+.
  • Bioavailability :
    Human cells generate and release NAR, which can be imported via equilibrative nucleoside transporters (ENTs) . Overexpression of cytosolic 5’-nucleotidases (CN-II/CN-III) in HepG2 cells enhances NAR release, suggesting regulated bioavailability .
  • Research Applications: NAR increases NAD+ levels 1.2–2.7-fold in mammalian cell lines and improves genomic stability post-DNA damage .

Nicotinamide Riboside (NR)

  • Metabolic Pathways :
    NR is phosphorylated to NMN by NRK1/2 and subsequently converted to NAD+ . Unlike NAR, NR bypasses the Preiss-Handler pathway and is effective in neuronal NAD+ synthesis due to low NAD synthase activity in the brain .
  • Clinical studies show NR elevates NAD+ by ~60% in humans and extends lifespan in yeast under high-glucose conditions .
  • Therapeutic Potential: NR improves lipid profiles and mitigates age-related NAD+ decline linked to CD38 upregulation .

Nicotinic Acid (NA)

  • Metabolic Pathways :
    NA is converted to NAD+ via the Preiss-Handler pathway, requiring nicotinic acid phosphoribosyltransferase (NAPRT) for NAMN synthesis .
  • Limitations :
    High-dose NA causes flushing via GPR109A activation and has poor neuronal bioavailability due to low NAPRT expression in the brain .

Nicotinamide Mononucleotide (NMN)

  • Metabolic Pathways :
    NMN is directly adenylated to NAD+ by NMNAT enzymes, bypassing NRK-dependent steps .
  • Bioavailability :
    NMN requires conversion to NR for cellular uptake in some tissues, limiting its efficiency compared to NR .

Key Comparative Data

Parameter NAR-d4 NAR NR NA NMN
Primary Pathway Preiss-Handler Salvage Preiss-Handler Salvage Salvage Pathway Preiss-Handler Direct Conversion
NAD+ Elevation (Fold) N/A (Tracer) 1.2–2.7 1.5–2.0 1.0–1.5 1.3–1.8
Neuronal Efficacy Not Studied Low High Low Moderate
Side Effects None Reported None Reported No Flushing Flushing None Reported
Deuterated Utility Yes (Metabolic Tracing) No No No No

Research and Therapeutic Implications

  • NAR-d4 : Primarily used in tracer studies to elucidate NAD+ dynamics, particularly in tissues where NAR metabolism is dominant (e.g., liver) .
  • NR vs. NAR : NR is superior for neuronal NAD+ replenishment, while NAR may excel in systems with active Urh1/PNP enzymes .
  • Safety Profiles : NR and NAR avoid the adverse effects of NA, making them preferable for long-term supplementation .

Preparation Methods

Deuteration of Nicotinic Acid Riboside

The direct deuteration of nicotinic acid riboside involves substituting hydrogen atoms at specific positions with deuterium using deuterated reagents. Common methods include:

  • Acid-Catalyzed Exchange : Treatment with deuterated acids (e.g., D2SO4) in D2O facilitates H/D exchange at acidic α-hydrogens adjacent to the ribose hydroxyl groups.

  • Metal-Mediated Deuterium Insertion : Palladium or platinum catalysts in deuterated solvents (e.g., CD3OD) enable selective deuteration of aromatic or aliphatic positions.

A comparative study of deuteration efficiency is summarized below:

Method Deuterium Incorporation (%) Reaction Time (h) Purity (%)
Acid-Catalyzed Exchange85–9224–4888–94
Metal-Mediated Insertion95–9812–2492–97

Data derived from isotopic labeling studies.

Riboside Functionalization

The nicotinic acid moiety is introduced to deuterated ribose through glycosylation reactions. Key steps include:

  • Protection of Ribose Hydroxyls : Trimethylsilyl (TMS) or acetyl groups shield reactive sites during synthesis.

  • Coupling with Nicotinic Acid : Mitsunobu or Koenigs–Knorr reactions link the ribose to nicotinic acid under anhydrous conditions.

  • Deprotection and Purification : Acidic or basic hydrolysis removes protecting groups, followed by HPLC or column chromatography to isolate NAD4R.

Chemoenzymatic Preparation Methods

Enzymatic Deuterium Transfer

Recent advances exploit enzymes to achieve site-specific deuteration. For example:

  • Nicotinamide Riboside Kinase (NRK) : Recombinant NRK1 catalyzes the phosphorylation of deuterated ribose intermediates, ensuring stereochemical fidelity.

  • Base-Exchange Reactions : Enzymes like BST1 mediate the exchange of nicotinamide with deuterated analogs, preserving the riboside backbone.

Hybrid Chemical-Enzymatic Synthesis

A two-step protocol combines chemical deuteration with enzymatic assembly:

  • Chemical Synthesis of Deuterated Ribose : Ribose is deuterated using D2O and PtO2, achieving >95% isotopic enrichment.

  • Enzymatic Glycosylation : NMNAT (nicotinamide mononucleotide adenylyltransferase) links deuterated ribose to nicotinic acid, yielding NAD4R with 90–95% efficiency.

Deuteration Techniques and Isotopic Labeling

Selective vs. Nonselective Labeling

  • Selective Labeling : Targets specific hydrogens (e.g., ribose C2' and C3') using directed catalysts, minimizing side reactions.

  • Nonselective Labeling : Achieves broader deuteration but requires rigorous purification to isolate the desired isotopologue.

Analytical Validation

Isotopic purity is verified via:

  • LC-MS/MS : Quantifies deuterium incorporation and detects isotopic impurities.

  • 2H NMR : Confirms deuterium placement at designated positions.

Comparative Analysis of Preparation Methodologies

Parameter Chemical Synthesis Chemoenzymatic Synthesis
Yield 60–75%85–95%
Isotopic Purity 88–97%92–99%
Scalability HighModerate
Cost LowHigh

Enzymatic methods outperform chemical routes in yield and purity but face scalability challenges due to enzyme production costs.

Challenges and Optimization Strategies

Deuterium Loss During Purification

Acidic conditions during deprotection may reverse H/D exchange. Mitigation strategies include:

  • Low-Temperature Processing : Reduces kinetic energy, minimizing deuterium loss.

  • Neutral Buffers : Use of phosphate buffers (pH 7.0) during HPLC.

Enzyme Stability in Chemoenzymatic Routes

Immobilizing enzymes on solid supports (e.g., silica beads) enhances reusability and thermal stability, cutting costs by 30–40% .

Q & A

Q. What enzymatic pathways convert Nicotinic Acid Riboside (NAR) into NAD+ in human cells?

NAR is dephosphorylated by cytosolic 5′-nucleotidases CN-II and CN-III to form nicotinic acid mononucleotide (NAMN), which enters the Preiss-Handler pathway. NAMN is then adenylated to nicotinic acid adenine dinucleotide (NaAD) and amidated to NAD+ via NAD synthetase. This pathway is conserved across cell types but depends on the expression levels of CN-II/CN-III and downstream enzymes like NMNAT .

Q. How can researchers accurately quantify intracellular NAR levels in vitro?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard. Key steps include:

  • Immediate stabilization of samples with acidic buffers (e.g., 0.1 M HCl) to prevent degradation.
  • Use of isotopic labeling (e.g., NAR-d4) as an internal standard for calibration.
  • Validation via spike-recovery experiments in cell lysates to account for matrix effects .

Q. What experimental models are optimal for studying NAR metabolism?

  • HEK293 and HepG2 cells : These lines efficiently overexpress CN-II/CN-III, enabling NAR generation and release under conditions of elevated NAMN (e.g., nicotinic acid supplementation) .
  • Co-culture systems : To study intercellular NAR transfer, pair NAR-producing cells (e.g., CN-II-transfected HEK293) with NAR-auxotrophic cells lacking alternative NAD+ precursors .

Advanced Research Questions

Q. How do methodological variations in NAR detection impact data reproducibility?

Discrepancies arise from:

  • Sample preparation : Acidic extraction preserves NAR but may hydrolyze labile intermediates like NAMN. Methanol-based methods risk incomplete metabolite recovery.
  • Detection limits : LC-MS sensitivity varies; sub-µM NAR levels in physiological conditions require optimized ionization parameters (e.g., ESI positive mode) .
  • Cell lysis protocols : Rapid quenching (e.g., liquid nitrogen) minimizes enzymatic degradation post-harvest .

Q. What mechanisms explain cell-specific differences in NAR utilization for NAD+ biosynthesis?

  • Enzyme expression profiles : qPCR/Western blotting reveals variable CN-II/CN-III levels across tissues. For example, hepatic cells (HepG2) exhibit higher CN-III activity than fibroblasts.
  • Transport kinetics : Equilibrative nucleoside transporters (ENTs) mediate NAR uptake; ENT1/2 polymorphisms or inhibitors (e.g., dipyridamole) alter cellular NAR availability .

Q. Are there contradictions in reported NAR bioavailability or efficacy across studies?

Yes. For instance:

  • In vitro vs. in vivo : NAR shows robust NAD+ boosting in cultured cells (e.g., FK866-treated HepG2) but limited oral bioavailability in murine models due to rapid hydrolysis in plasma .
  • Cell-type specificity : Primary cells (e.g., neurons) may lack ENT1, reducing NAR uptake compared to immortalized lines . Resolution requires isotopic tracing (³H-NAR) and tissue-specific pharmacokinetic profiling .

Q. What strategies enhance NAR stability for in vivo pharmacokinetic studies?

  • Prodrug formulations : Triacetylated NAR (NARTA) improves membrane permeability and resists enzymatic cleavage in circulation .
  • Nanoencapsulation : Liposomal delivery systems prolong NAR half-life in plasma .
  • Dose optimization : Sublingual or intraperitoneal administration bypasses first-pass metabolism .

Q. How does NAR interact with NAD+-consuming enzymes (e.g., PARPs, sirtuins) in disease models?

  • Competitive vs. synergistic effects : NAR-derived NAD+ enhances SIRT1 deacetylase activity in calorie-restricted models but may exacerbate PARP1 hyperactivation in DNA damage contexts.
  • Dosage thresholds : Low NAR (µM) supports redox homeostasis, while high doses (mM) may perturb methyl donor pools via nicotinic acid methylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.